Cas no 1169969-34-9 (2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide)

2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
- 2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide
- 6H-Pyrazolo[3,4-d]pyridazine-6-acetamide, N-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-1,7-dihydro-4-methyl-7-oxo-
- 1169969-34-9
- F2459-2024
- 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
- AKOS024649983
- 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
-
- Inchi: 1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26)
- InChI Key: FKBDUWUZOKXSEQ-UHFFFAOYSA-N
- SMILES: C1(=O)N(CC(NC2=CC=C(F)C=C2F)=O)N=C(C)C2C=NN(C(C)(C)C)C1=2
Computed Properties
- Exact Mass: 375.15068119g/mol
- Monoisotopic Mass: 375.15068119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 636
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.6Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Predicted)
- pka: 11.49±0.70(Predicted)
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2459-2024-20μmol |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-20mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-30mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-2mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-5mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-10mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-1mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-15mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-3mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2459-2024-25mg |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide |
1169969-34-9 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide Related Literature
-
C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
Additional information on 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
Compound CAS No. 1169969-34-9: 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide
The compound with CAS No. 1169969-34-9, named 2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in targeting specific cellular pathways and its potential as a therapeutic agent in various disease models.
The molecular structure of this compound is characterized by a pyrazolo[3,4-d]pyridazine core, which serves as a central scaffold for various functional groups. The tert-butyl and methyl substituents attached to the pyrazolo[3,4-d]pyridazine ring contribute to the molecule's stability and lipophilicity. Additionally, the 7-keto group introduces electronic effects that may influence the compound's interactions with biological targets. The N-(2,4-difluorophenyl)acetamide moiety further enhances the molecule's pharmacokinetic properties by improving its solubility and bioavailability.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step reactions involving advanced coupling techniques and selective oxidation processes. Researchers have employed strategies such as microwave-assisted synthesis and catalytic cross-couplings to optimize the production of this compound. These methods not only improve yield but also ensure high purity, making it suitable for preclinical studies.
From a pharmacological perspective, this compound has demonstrated potent activity in inhibiting key enzymes and receptors associated with inflammatory diseases and cancer. For instance, studies have shown that it exhibits selective inhibition of cyclooxygenase (COX) isoforms and modulates NF-kappaB signaling pathways. These findings underscore its potential as an anti-inflammatory agent with reduced side effects compared to conventional therapies.
Moreover, computational modeling studies have provided insights into the molecular interactions of this compound with its target proteins. Using techniques such as molecular docking and dynamics simulations, researchers have identified critical residues responsible for binding affinity. These studies have also revealed that the tert-butyl group plays a pivotal role in stabilizing the molecule within the binding pocket through hydrophobic interactions.
In terms of therapeutic applications, this compound has shown promise in preclinical models of chronic inflammatory diseases such as arthritis and neurodegenerative disorders. Its ability to cross the blood-brain barrier makes it particularly attractive for treating central nervous system-related conditions. Furthermore, recent studies have explored its potential as a chemopreventive agent in cancer therapy due to its ability to induce apoptosis in cancer cells while sparing normal cells.
The development of this compound has also been supported by extensive safety evaluations. Toxicological studies indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in acute and subchronic toxicity models. These findings suggest that it may be well-tolerated in humans during clinical trials.
In conclusion, the compound with CAS No. 1169969-34-9 represents a cutting-edge advancement in medicinal chemistry. Its unique structure, combined with favorable pharmacokinetic properties and potent biological activities, positions it as a strong candidate for future drug development efforts. As research continues to unravel its full potential, this compound holds the promise of contributing significantly to the treatment of various debilitating diseases.
1169969-34-9 (2-{1-tert-butyl-4-methyl-7-oxo-1H,6H,7H-pyrazolo3,4-dpyridazin-6-yl}-N-(2,4-difluorophenyl)acetamide) Related Products
- 2171780-92-8(2-{4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1H-pyrazol-1-yl}-2-methylpropanoic acid)
- 2716849-15-7(2-Boc-amino-3-chloro-pyridine-5-boronic acid pinacol ester)
- 2168982-52-1(2-(azetidine-1-sulfonyl)-1-(oxan-4-yl)ethan-1-amine)
- 1073062-42-6(2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine)
- 1699355-88-8(2-(3-cyano-4-fluorophenyl)cyclopropane-1-carboxylic acid)
- 957129-49-6(5-(1-methylethyl)-1H-Pyrazole-3-carboxamide)
- 115049-76-8(2-Nitrotoluene-3,4,5,6-d4)
- 887671-80-9(8-cyclopentyl-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2229668-89-5(tert-butyl N-2-chloro-4-(3-oxoprop-1-en-1-yl)phenylcarbamate)
- 183161-77-5(benzyl N-benzyl-N-(2-hydroxy-2-methylpropyl)carbamate)




